N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-fluoroisonicotinamide
Description
This compound features a [1,2,4]triazolo[4,3-b]pyridazine core linked to a pyrrolidin-3-yl group, which is further substituted with a 3-fluoroisonicotinamide moiety. Though direct pharmacological data for this compound are absent in the provided evidence, analogs suggest applications in oncology, antimicrobial therapy, and protein binding modulation .
Properties
IUPAC Name |
3-fluoro-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN7O/c16-12-7-17-5-3-11(12)15(24)19-10-4-6-22(8-10)14-2-1-13-20-18-9-23(13)21-14/h1-3,5,7,9-10H,4,6,8H2,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQVWXVOGMXTHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=C(C=NC=C2)F)C3=NN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-fluoroisonicotinamide typically involves multiple steps:
Formation of the Triazolopyridazine Core: This can be achieved by refluxing 3-chloro-6-hydrazinopyridazine with aromatic aldehydes in absolute ethanol and glacial acetic acid.
Coupling with Pyrrolidine: The triazolopyridazine core is then coupled with a pyrrolidine derivative under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This may include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-fluoroisonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoroisonicotinamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Triazole derivatives are known for their antimicrobial properties. Research indicates that compounds containing the triazole ring exhibit significant activity against various bacterial and fungal strains. For instance, studies have shown that triazole-based compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans . The presence of the pyrrolidine moiety in N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-fluoroisonicotinamide may enhance this activity by improving solubility and bioavailability.
1.2 Anticancer Properties
Recent investigations have highlighted the potential of triazole-containing compounds as anticancer agents. The unique structure of this compound allows for interactions with various molecular targets involved in cancer progression. For example, studies have demonstrated that similar compounds can induce apoptosis in cancer cells through the modulation of signaling pathways .
Pharmacological Applications
2.1 Enzyme Inhibition
The compound has shown promise as an inhibitor of specific enzymes that are crucial in various metabolic pathways. Triazole derivatives have been reported to inhibit cytochrome P450 enzymes, which play a significant role in drug metabolism . This property could be leveraged for developing drugs with improved pharmacokinetic profiles.
2.2 Neurological Applications
Research into the neuroprotective effects of triazole derivatives suggests potential applications in treating neurodegenerative diseases. The ability of this compound to cross the blood-brain barrier could make it a candidate for further studies aimed at conditions like Alzheimer's disease and Parkinson's disease .
Material Science
3.1 Organic Electronics
The unique electronic properties of triazole compounds have led to their exploration in organic electronics. This compound can be utilized in the development of organic semiconductors due to its favorable charge transport characteristics .
3.2 Coatings and Polymers
The incorporation of triazole units into polymer matrices can enhance their thermal stability and mechanical properties. This application is particularly relevant in creating advanced coatings with improved durability and resistance to environmental factors .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial and anticancer activity | Effective against S. aureus, C. albicans |
| Pharmacology | Enzyme inhibition and neuroprotective effects | Potential for drug metabolism modulation |
| Material Science | Use in organic electronics and polymer coatings | Enhanced thermal stability and charge transport |
Mechanism of Action
The mechanism of action of N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-fluoroisonicotinamide involves inhibition of specific enzymes:
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Scaffold Variations
a) [1,2,4]Triazolo[4,3-b]pyridazine Derivatives
Key Insight : Fluorine (target compound) and trifluoromethyl groups () enhance electronegativity, while bulkier substituents (e.g., isopropyl in ) may improve target selectivity.
Physicochemical Properties
Comparison : The target compound’s melting point is unreported, but analogs like E-4b (253–255°C) suggest high crystallinity. Commercial analogs (e.g., Lin28-1632) achieve >95% purity, critical for reproducibility .
Biological Activity
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-fluoroisonicotinamide is a complex organic compound that has drawn attention for its potential biological activities. This article provides an overview of its biological activity based on various research findings, including synthesis methods, structure-activity relationships (SAR), and case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 370.43 g/mol. It features a pyrrolidine ring connected to a triazolo-pyridazine moiety, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 370.43 g/mol |
| Purity | ≥ 95% |
Anticancer Properties
Research indicates that compounds with similar structures exhibit notable anticancer activities. For instance, a study demonstrated that derivatives of triazolo-pyridazine significantly inhibited tumor growth in vivo and in vitro. The compound's mechanism involves the induction of apoptosis in cancer cells through mitochondrial depolarization and modulation of cell cycle proteins such as cyclin B1 and Cdc25c .
Case Study:
In a specific experiment involving HeLa cells, treatment with the compound led to an increase in annexin-V positive cells, indicating early apoptosis. The concentration-dependent response highlighted the compound's potential as an anticancer agent .
Enzyme Inhibition
The compound has also shown promise as an inhibitor of various enzymes involved in cancer progression. For example, it was found to inhibit the TGF-β type I receptor kinase (ALK5) with an IC50 value of 0.013 μM, showcasing its selectivity and potency as a therapeutic agent .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Triazolo-Pyridazine Moiety : This component is crucial for binding affinity to target proteins.
- Pyrrolidine Ring : Modifications to this ring can significantly alter biological activity.
- Fluoro Group : The presence of the fluorine atom enhances lipophilicity and may improve bioavailability.
Comparative Analysis with Related Compounds
Here’s a comparison of this compound with structurally related compounds:
| Compound Name | IC50 (μM) | Mechanism of Action |
|---|---|---|
| N-(1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine | 0.015 | ALK5 inhibition |
| N-(2-(phenylethyl)-1-[1,2,4]triazolo[4,3-b]pyridazin)amide | 0.025 | Microtubule polymerization inhibition |
| N-(3-[1,2,4]triazolo[4,3-b]pyridazin)phenylmethanesulfonamide | 0.020 | Apoptosis induction |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
